Midaglizole
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Overview
Description
Midaglizole, also known as DG-5128, is a novel oral antidiabetic agent. It is chemically described as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate. This compound functions primarily as an α2-adrenoceptor antagonist, which helps in reducing plasma glucose levels by stimulating insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of midaglizole involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol with pyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce this compound in bulk quantities. The compound is then subjected to rigorous quality control measures to ensure its efficacy and safety for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Midaglizole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce different substituted imidazole compounds .
Scientific Research Applications
Midaglizole has several scientific research applications, including:
Chemistry: Used as a model compound to study α2-adrenoceptor antagonists and their effects on glucose metabolism.
Biology: Investigated for its role in modulating insulin secretion and its potential therapeutic effects on diabetes.
Medicine: Explored as a potential treatment for non-insulin-dependent diabetes mellitus (NIDDM) due to its ability to reduce plasma glucose levels and improve glucose tolerance
Mechanism of Action
Midaglizole exerts its effects primarily by antagonizing α2-adrenoceptors. This action leads to the stimulation of insulin secretion from the pancreatic islets, thereby reducing plasma glucose levels. Additionally, this compound inhibits epinephrine-induced platelet aggregation, which further contributes to its hypoglycemic effects .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another α2-adrenoceptor antagonist, but primarily used as an antihypertensive agent.
Yohimbine: An α2-adrenoceptor antagonist used for its aphrodisiac and stimulant effects.
Efaroxan: An α2-adrenoceptor antagonist with hypoglycemic properties similar to midaglizole.
Uniqueness of this compound
This compound is unique among α2-adrenoceptor antagonists due to its potent hypoglycemic effects and its ability to improve glucose tolerance without causing significant hypoglycemic symptoms. This makes it a promising candidate for the treatment of diabetes mellitus .
Properties
CAS No. |
66529-17-7 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19) |
InChI Key |
TYZQFNOLWJGHRZ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Related CAS |
79689-25-1 (di-hydrochloride) 82631-03-6 (di-hydrochloride.sesquihydrate) 79689-25-1 (dihydrochloride salt/solvate) |
Synonyms |
2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate DG 5128 DG-5128 midaglizole midaglizole dihydrochloride |
Origin of Product |
United States |
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